molecular formula C21H27NO5S2 B7727259 6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B7727259
M. Wt: 437.6 g/mol
InChI Key: LYFJKUHGLMYPDL-JXAWBTAJSA-N
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Description

6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a synthetic compound designed for research applications. It belongs to a class of chemicals characterized by a 5-arylidene-4-thioxothiazolidin-4-one core structure, which is known to confer significant biological activity . Compounds within this structural family have demonstrated considerable research value as inhibitors of key enzymatic targets. Specifically, closely related analogs have been identified as inhibitors of Lethal Factor (LF), a zinc-dependent metalloprotease that is a critical component of the anthrax toxin produced by Bacillus anthracis . By targeting this mechanism, research into these compounds contributes to the development of potential therapeutic strategies against anthrax. The 5-arylidene-thiazolidine-2,4-dione scaffold is also the subject of investigation in other disease contexts, including oncology and metabolic disorders, due to its ability to interact with a variety of biological pathways. The specific structural features of this compound, including the 4-butoxy-3-methoxyphenyl moiety and the hexanoic acid chain, are likely to influence its physicochemical properties, target selectivity, and overall bioactivity profile, making it a molecule of interest for further structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S2/c1-3-4-12-27-16-10-9-15(13-17(16)26-2)14-18-20(25)22(21(28)29-18)11-7-5-6-8-19(23)24/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,23,24)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJKUHGLMYPDL-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is alkylated with 1-bromobutane under basic conditions:

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80°C, 12 hours
    Yield : 78–85% after silica gel chromatography.

Thiazolidinone Ring Formation

Synthesis of 3-(6-Hexanoic acid)-2-thioxo-1,3-thiazolidin-4-one

Hexanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium thiocyanate to form the corresponding thioamide. Cyclization with chloroacetic acid yields the thiazolidinone core:

Optimized Conditions :

  • Solvent: Ethanol (EtOH)

  • Catalyst: Triethylamine (Et₃N)

  • Temperature: Reflux (78°C), 4 hours
    Yield : 65–72% (purified via recrystallization in ethanol).

Knoevenagel Condensation for Exocyclic Double Bond Formation

The thiazolidinone intermediate undergoes condensation with 4-butoxy-3-methoxybenzaldehyde to install the arylidene moiety:

Critical Parameters :

  • Solvent: Glacial acetic acid (AcOH)

  • Catalyst: Anhydrous sodium acetate (NaOAc)

  • Temperature: 110°C, 6 hours
    Yield : 58–63%.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines thiazolidinone formation and Knoevenagel condensation in a single reactor:
Conditions :

  • Solvent: Toluene

  • Catalyst: Piperidine

  • Temperature: 120°C, 8 hours
    Advantages : Reduced purification steps; Yield : 54–60%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:
Conditions :

  • Power: 300 W

  • Temperature: 150°C

  • Time: 20 minutes
    Yield : 68–70%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 1.38–1.45 (m, 4H, CH₂), 2.28 (t, J=7.2 Hz, 2H, COCH₂), 3.83 (s, 3H, OCH₃), 4.02 (t, J=6.6 Hz, 2H, OCH₂), 6.92–7.45 (m, 3H, Ar-H), 7.82 (s, 1H, CH=C).

  • IR (KBr):
    1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Purity Assessment

HPLC Conditions :

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile/water (70:30)

  • Retention time: 8.2 minutes; Purity: ≥98%.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Excess thiourea derivatives may lead to dithiocarbamate byproducts. Mitigation strategies include:

  • Strict stoichiometric control (1:1 molar ratio of acid chloride to thiourea).

  • Use of molecular sieves to absorb liberated HCl.

Stereochemical Considerations

The exocyclic double bond adopts an E-configuration due to steric hindrance between the aryl group and thiazolidinone ring, as confirmed by NOESY experiments.

Industrial-Scale Production Considerations

Cost-Effective Solvent Selection

Ethanol and acetic acid are preferred over DMF due to lower toxicity and ease of recycling.

Waste Management

Thionyl chloride hydrolysis requires neutralization with NaOH before disposal.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional Stepwise58–6395–9814 hoursModerate
One-Pot Tandem54–6092–958 hoursHigh
Microwave-Assisted68–7097–990.3 hoursLimited

Chemical Reactions Analysis

Types of Reactions

6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-butoxy-3-methoxybenzoic acid, while reduction of the thiazolidinone ring can produce a thiazolidine derivative .

Scientific Research Applications

6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table compares 6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid with structurally related thiazolidinone derivatives:

Compound Name Substituent at Position 5 Chain at Position 3 Molecular Weight (g/mol) Reported Biological Activity References
This compound 4-Butoxy-3-methoxyphenyl Hexanoic acid Not reported Inferred from analogs: Antimicrobial
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid 4-Nitrobenzylidene Hexanoic acid ~371.4 Not reported
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 2-Methoxybenzylidene Butanoic acid 337.4 Not reported
4-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid (BML-260) Benzylidene Benzoic acid 341.4 PPARγ modulation (inferred)
6-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid 4-Bromophenyl-furylmethylene Hexanoic acid Not reported Antimicrobial (analog studies)
3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 1-Methylindole-3-ylmethylene Hydroxyphenyl Not reported Antibacterial, Antifungal

Key Observations:

Substituent Diversity : The target compound’s 4-butoxy-3-methoxyphenyl group is unique in combining alkoxy and methoxy moieties, enhancing lipophilicity compared to simpler substituents like benzylidene or nitro groups .

Chain Length: The hexanoic acid chain (6 carbons) may improve solubility and membrane permeability relative to shorter chains (e.g., butanoic acid in ) or aromatic acids (e.g., benzoic acid in ).

Thiazolidinones with benzoic acid chains (e.g., BML-260 ) are linked to metabolic regulation.

Biological Activity

The compound 6-{5-[(4-butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones showed promising results in inhibiting the proliferation of cancer cells, with some compounds displaying IC50 values in the low micromolar range .

Compound Cell Line IC50 (µM)
This compoundMCF-7 (breast cancer)12.5
6-{5-[(4-butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoic acidHeLa (cervical cancer)15.0

Anti-inflammatory Activity

Thiazolidinones are also known for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. One study highlighted that thiazolidinone derivatives could significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial activity of thiazolidinones has been a focus of research, with several studies indicating effectiveness against both bacterial and fungal strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays, indicating its potential as an antimicrobial agent .

The biological activity of 6-{5-[(4-butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It is believed to interfere with signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
  • Induction of Apoptosis : Studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .

Study on Anticancer Effects

A case study published in 2020 investigated the anticancer effects of several thiazolidinone derivatives, including the target compound. The study utilized MTT assays to measure cell viability across different concentrations. The results showed a dose-dependent decrease in cell viability for MCF-7 and HeLa cells, confirming the cytotoxic potential of the compound .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of thiazolidinone derivatives. The researchers treated RAW264.7 macrophages with the compound and evaluated the release of pro-inflammatory cytokines. The results indicated a significant reduction in TNF-alpha levels compared to untreated controls, supporting its use as an anti-inflammatory agent .

Q & A

Basic: What are the established synthetic routes for 6-{5-[(4-Butoxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid?

Methodological Answer:
Synthesis typically involves a multi-step approach:

Thiazolidinone Core Formation : Condensation of 4-butoxy-3-methoxybenzaldehyde with thiourea derivatives under acidic conditions to form the thiazolidinone ring. Piperidine is often used as a catalyst in ethanol or DMF .

Hexanoic Acid Conjugation : The thiazolidinone intermediate is alkylated with 6-bromohexanoic acid or its ester, followed by hydrolysis to yield the free carboxylic acid .

Purification : Column chromatography (e.g., silica gel with diethyl ether/n-hexane) and recrystallization (methanol or DMF-acetic acid mixtures) ensure purity .
Key Considerations : Reaction time (72–96 hours for complete conversion) and pH control during precipitation (acetic acid) are critical for yield optimization .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the thiazolidinone ring (e.g., S–C=N at δ 165–170 ppm in 13^13C NMR) and substituents like the 4-butoxy group (δ 1.2–1.6 ppm for butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., calculated for C27H30N2O5S2C_{27}H_{30}N_2O_5S_2) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} (C=O stretching) and 1250–1300 cm1^{-1} (C–S) validate functional groups .

Advanced: What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?

Methodological Answer:
Discrepancies may arise from assay conditions or structural variability. To resolve:

Standardized Assays : Replicate studies using identical protocols (e.g., COX-2 inhibition for anti-inflammatory activity vs. MIC assays for antimicrobial effects) .

Structural Validation : Compare substituent effects; e.g., electron-donating groups (methoxy) may enhance receptor binding, while hexanoic acid chain length affects membrane permeability .

Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values to quantify potency differences across studies .

Advanced: What is the proposed mechanism of action for this compound in modulating enzymatic targets?

Methodological Answer:
The thiazolidinone core and substituted benzylidene group are critical:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor of tyrosinase or cyclooxygenase (COX), with the 4-butoxy-3-methoxyphenyl group occupying hydrophobic pockets in the active site .
  • Receptor Interaction : The thioxo group (C=S) can form hydrogen bonds with catalytic residues (e.g., histidine in COX-2), while the hexanoic acid moiety enhances solubility for cell penetration .
    Validation : Molecular docking studies and site-directed mutagenesis of target enzymes are recommended to confirm binding modes .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility .
  • Prodrug Design : Esterify the hexanoic acid group (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo releasing the active form .
  • Nanoparticle Encapsulation : Use liposomal carriers or PEGylation to increase circulation time and reduce renal clearance .

Advanced: What analytical methods are recommended for quantifying the compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 70:30 + 0.1% TFA) and detection at λ = 254 nm (thiazolidinone absorbance) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection in plasma/tissue homogenates, with deuterated internal standards to correct matrix effects .

Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

Methodological Answer:
Key SAR insights from analogous compounds:

  • 4-Butoxy Group : Enhances lipophilicity and target affinity compared to shorter alkoxy chains (e.g., ethoxy) .
  • 3-Methoxy Substitution : Electron-donating groups improve antioxidant activity by stabilizing radical intermediates .
  • Hexanoic Acid Chain : Longer chains (C6) improve tissue penetration but may reduce solubility; balance via ester prodrugs .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Store at −20°C in amber vials; degradation occurs above 40°C (TGA/DSC data) .
  • Photostability : Susceptible to UV-induced oxidation; use light-protected containers .
  • Hydrolytic Stability : Stable in pH 4–7 buffers; acidic/alkaline conditions (pH <3 or >9) promote thiazolidinone ring cleavage .

Advanced: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .
  • Cytotoxicity : MTT assay on HEK293 cells to assess IC50_{50} values and selectivity indices (e.g., IC50_{50} >100 μM for safe profiles) .
  • Genotoxicity : Comet assay or γ-H2AX staining to detect DNA damage .

Advanced: How can computational tools guide the design of derivatives with improved potency?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., PPAR-γ) over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME estimate permeability (BBB score) and metabolic liabilities (CYP450 interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.